3-Ethoxypyridazine
Overview
Description
3-Ethoxypyridazine is an organic compound with the molecular formula C6H8N2O. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Pyridazinone derivatives, which include 3-ethoxypyridazine, have been found to interact with a wide range of biological targets, leading to various physiological effects .
Mode of Action
It’s known that the compound undergoes thermal decomposition into ethylene and the corresponding aza-substituted pyridines . The electronic effects of the aza ‘substituent’ are small, and a more important factor is the C–N π-bond order . This accounts for the high reactivity of the pyridazines .
Biochemical Pathways
Pyridazinone derivatives have been shown to influence a variety of metabolic pathways . These compounds can interact with different biochemical reactions, leading to a wide range of pharmacological activities .
Pharmacokinetics
The thermal decomposition of the compound suggests that it might undergo significant metabolic transformations .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Action Environment
It’s important to note that the compound should be stored in a sealed, dry environment at room temperature . This suggests that environmental conditions could potentially affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
Pyridazine derivatives are known for their unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . These properties can be important in drug-target interactions .
Cellular Effects
Pyridazine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and herbicidal effects .
Molecular Mechanism
A study on the thermal decomposition of 3-Ethoxypyridazine and other related compounds suggests that the C–N π-bond order plays a significant role in their reactivity .
Temporal Effects in Laboratory Settings
The relative elimination rates of this compound and other related compounds during thermal decomposition have been studied .
Metabolic Pathways
Pyridazine derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypyridazine can be achieved through several methods. One common approach involves the reaction of hydrazine with ethyl acetoacetate, followed by cyclization to form the pyridazine ring. Another method includes the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxypyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyridazinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridazine derivatives.
Substitution: Halogenation and alkylation reactions are common, where substituents replace hydrogen atoms on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation often employs reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides.
Major Products: The major products formed from these reactions include various substituted pyridazines, pyridazinones, and dihydropyridazines, each with distinct chemical and physical properties .
Scientific Research Applications
3-Ethoxypyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their use as cardiovascular drugs, anti-inflammatory agents, and central nervous system modulators.
Industry: It is used in the development of agrochemicals and materials with specific electronic properties
Comparison with Similar Compounds
- 2-Ethoxypyridazine
- 4-Ethoxypyridazine
- 3-Chloro-6-ethoxypyridazine
- 2-Chloro-4-ethoxypyrimidine
Comparison: Compared to its analogs, 3-Ethoxypyridazine exhibits unique reactivity due to the position of the ethoxy group on the pyridazine ring.
Properties
IUPAC Name |
3-ethoxypyridazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-9-6-4-3-5-7-8-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVWBPYZGKHHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878913 | |
Record name | PYRIDAZINE, 3-ETHOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38028-67-0, 62567-44-6 | |
Record name | Ethoxypyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038028670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRIDAZINE, 3-ETHOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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